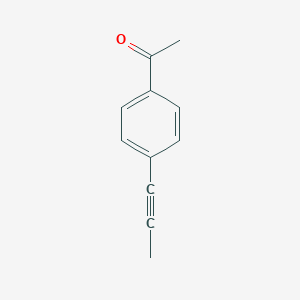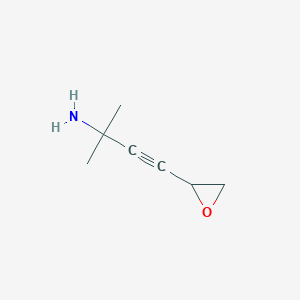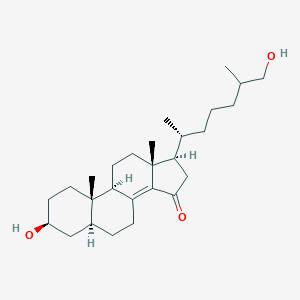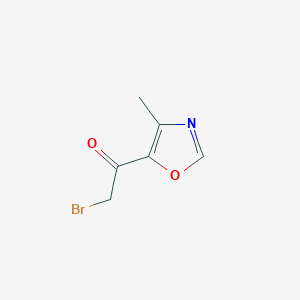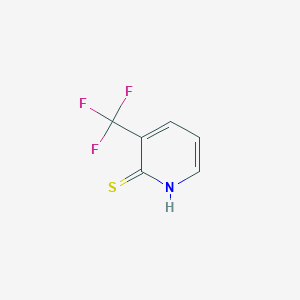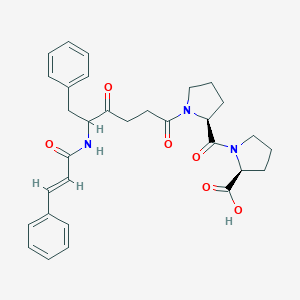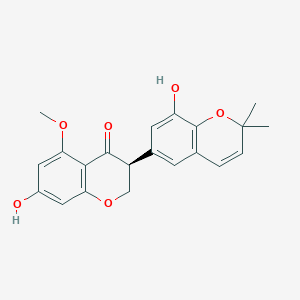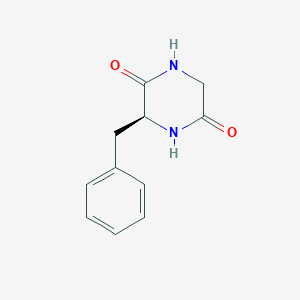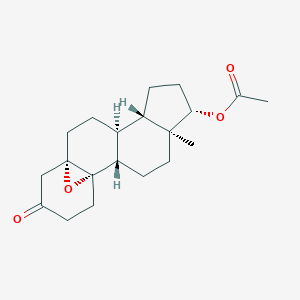
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one, also known as 17AAE, is a synthetic estrogenic compound that has been widely used in scientific research. It is a derivative of estradiol, a natural estrogen hormone that plays a crucial role in the regulation of the female reproductive system. 17AAE has been used to study the mechanism of action of estrogen and its effects on various physiological processes.
Mécanisme D'action
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one exerts its estrogenic effects by binding to estrogen receptors in the body. It has a high affinity for both estrogen receptor alpha and beta, which are found in various tissues throughout the body. Once bound to the receptors, 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one activates the transcription of target genes, leading to a cascade of downstream effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one are diverse and depend on the tissue and cell type. In the brain, it has been shown to enhance memory and cognitive function. In bone, it promotes osteoblast activity and inhibits osteoclast activity, leading to increased bone density. In the cardiovascular system, it has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease. In the reproductive system, it promotes the growth and development of the uterus and mammary glands.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one in lab experiments is its high potency and specificity for estrogen receptors. This allows researchers to study the effects of estrogen without the confounding factors of other hormones. However, one of the limitations is its potential to interact with other proteins and enzymes in the body, leading to off-target effects.
Orientations Futures
There are several future directions for the study of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one. One area of research is the development of selective estrogen receptor modulators (SERMs) that can target specific tissues and have fewer side effects than traditional estrogen therapy. Another area of research is the investigation of the role of estrogen in aging and age-related diseases such as Alzheimer's and cardiovascular disease. Finally, the development of new synthetic estrogens with improved potency and selectivity is an ongoing area of research.
Méthodes De Synthèse
The synthesis of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one involves several steps, including the acetylation of estradiol and the epoxidation of the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one has been extensively used in scientific research for its estrogenic properties. It has been used to study the effects of estrogen on the brain, bone, cardiovascular system, and reproductive system. It has also been used to investigate the mechanisms of action of estrogen and its role in the development and progression of various diseases such as breast cancer and osteoporosis.
Propriétés
Numéro CAS |
124831-98-7 |
|---|---|
Nom du produit |
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one |
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
[(1S,2S,5S,6S,9S,10S,13S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate |
InChI |
InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
KEMFSPTYPOTLGN-RBZZARIASA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@]45[C@]3(O4)CCC(=O)C5)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
Synonymes |
3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate keto-epoxy-Me-androstane acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



